molecular formula C3H5NO<br>HOCH2CH2CN<br>C3H5NO B137533 3-Hydroxypropionitrile CAS No. 109-78-4

3-Hydroxypropionitrile

Cat. No. B137533
Key on ui cas rn: 109-78-4
M. Wt: 71.08 g/mol
InChI Key: WSGYTJNNHPZFKR-UHFFFAOYSA-N
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Patent
US08193384B2

Procedure details

In the second reaction vessel 3-hydroxypropionitrile (20 mmol) and triethylamine (2.8 mL, 20 mmol) were added to a solution of phosphorus trichloride (10 mmol) in THF (25 mL) under dry nitrogen. The mixture was stirred for 10 min at room temperature to give bis(2-cyanoethyl) phosphorochloridite (28).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]#[N:5].C([N:8]([CH2:11][CH3:12])CC)C.[P:13]([Cl:16])(Cl)Cl.C1C[O:20][CH2:19]C1>>[P:13]([Cl:16])([O:20][CH2:19][CH2:12][C:11]#[N:8])[O:1][CH2:2][CH2:3][C:4]#[N:5]

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
OCCC#N
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mmol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
P(OCCC#N)(OCCC#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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